Fmoc-N-アミド-PEG1-酸

説明

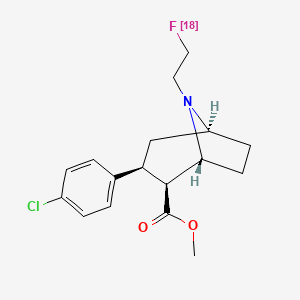

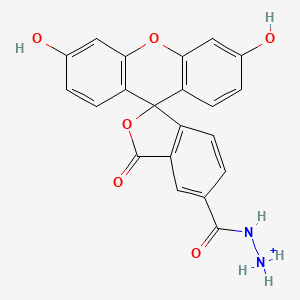

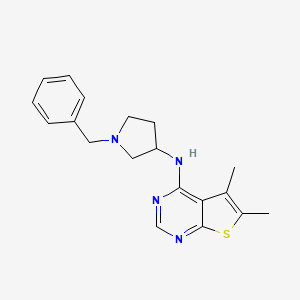

Fmoc-N-amido-PEG1-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

科学的研究の応用

PEGリンカー

Fmoc-N-アミド-PEG1-酸は、Fmoc保護アミンと末端カルボン酸を含むPEGリンカーです {svg_1} {svg_2}. 親水性のPEGスペーサーは、水性媒体中での溶解度を高めます {svg_3} {svg_4}.

脱保護とコンジュゲーション

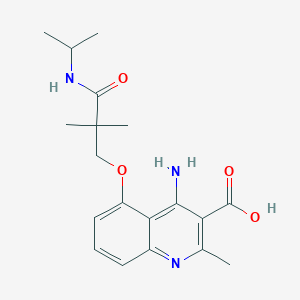

Fmoc基は、塩基性条件下で脱保護して遊離アミンを得ることができ、さらなるコンジュゲーションに使用できます {svg_5} {svg_6}.

安定なアミド結合の形成

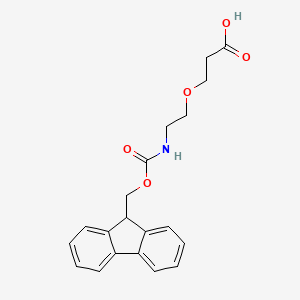

末端カルボン酸は、活性化剤(例:EDC、HATU)の存在下で、1級アミン基と反応して安定なアミド結合を形成することができます {svg_7} {svg_8}.

薬物送達

Fmoc-N-アミド-PEG1-酸は、水性媒体中での溶解度を高める親水性のため、薬物送達システムで使用されます {svg_9}.

ペプチド研究

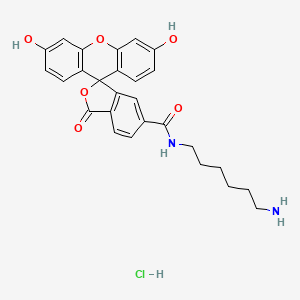

この化合物は、ペプチド研究で使用されます。 例えば、エチレングリコール架橋アピダイシンApi137およびオンコシンOnc112コンジュゲートの抗菌活性に関する研究で使用されました {svg_10}.

スペーサー導入

Fmoc-N-アミド-PEG1-酸は、ペプチドに親水性で非免疫原性のスペーサーを導入するために使用されます {svg_11}.

作用機序

Target of Action

Fmoc-N-amido-PEG1-acid, also known as 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid, Fmoc-NH-PEG1-C2-acid, or Fmoc-6-Amino-4-oxahexanoic acid, is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are primary amine groups .

Mode of Action

The Fmoc group in the compound can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

It’s known that the compound plays a crucial role in peptide synthesis and protein modification .

Pharmacokinetics

The hydrophilic PEG spacer in Fmoc-N-amido-PEG1-acid increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of Fmoc-N-amido-PEG1-acid is the formation of a stable amide bond with primary amine groups . This reaction is fundamental in various biochemical applications, including peptide synthesis and protein modification .

Action Environment

The action of Fmoc-N-amido-PEG1-acid is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy of the compound. Furthermore, the hydrophilic PEG spacer enhances the compound’s solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability might be influenced by the water content in the environment.

生化学分析

Biochemical Properties

Fmoc-N-amido-PEG1-acid plays a role in biochemical reactions through its interactions with various biomolecules. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Cellular Effects

It is known that the hydrophilic PEG spacer can increase solubility in aqueous media , which may influence cell function.

Molecular Mechanism

The molecular mechanism of Fmoc-N-amido-PEG1-acid involves the deprotection of the Fmoc group under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

特性

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-19(23)9-11-25-12-10-21-20(24)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBCOPWWQKLECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)